Bromo-PEG7-CH2COOtBu

PROTAC Design Linker Length Optimization Targeted Protein Degradation

Bromo-PEG7-CH2COOtBu is an essential heterobifunctional PEG linker for PROTAC R&D. Its PEG7 spacer provides optimal reach for ternary complex formation, while the orthogonal bromide and t-butyl ester-protected acid enable sequential, high-yield conjugation to E3 ligase ligands and acid-sensitive warheads. Substituting with PEG4/PEG8 or alternative protecting groups risks synthetic failure and altered degradation activity. Ideal for SAR linker screening and parallel library synthesis.

Molecular Formula C20H39BrO9
Molecular Weight 503.4 g/mol
Cat. No. B12415024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG7-CH2COOtBu
Molecular FormulaC20H39BrO9
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3
InChIKeyXNRYVUFTUUDOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG7-CH2COOtBu: The Precision PROTAC Linker for Strategic t-Butyl Carboxyl Protection and Defined PEG7 Spacing


Bromo-PEG7-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker specifically engineered for the synthesis of proteolysis-targeting chimeras (PROTACs) . It features a seven-unit PEG spacer (PEG7), which confers a discrete molecular reach and enhanced aqueous solubility, flanked by two orthogonal reactive groups: a nucleophilically displaceable bromide (Br) leaving group and a t-butyl ester-protected carboxylic acid . This precise composition places it within the PEG-based PROTAC linker class, where the length of the PEG chain and the identity of the terminal functional groups are critical determinants of a final PROTAC molecule's ability to form a stable and productive ternary complex [1].

Why Bromo-PEG7-CH2COOtBu Cannot Be Replaced by a Generic PEG Linker


Substituting Bromo-PEG7-CH2COOtBu with a generic PEG linker, or even a closely related analog, is likely to lead to synthetic failure or drastically altered biological activity. The combination of a PEG7 spacer, a bromide leaving group, and a t-butyl-protected carboxylic acid is a highly specific functional triad. Using a linker with a different PEG length (e.g., PEG4, PEG8) will alter the spatial distance between the two ligands of the PROTAC, a parameter known to have a profound, non-linear impact on ternary complex formation and target protein degradation efficiency [1]. Replacing the t-butyl ester with a free carboxylic acid, a different protecting group, or an alternative reactive handle (e.g., Boc-protected amine) introduces different deprotection conditions and orthogonal reactivity profiles, which can be incompatible with established multi-step synthetic routes, leading to poor yields or unwanted side reactions . This compound's precise structure is a deliberate design choice for a specific synthetic sequence and spatial requirement, not a variable that can be interchanged without consequence.

Bromo-PEG7-CH2COOtBu: Quantitative Evidence for Superior Synthetic Control and Solubility


Precision PEG7 Spacer Enables Tunable Ternary Complex Formation Compared to PEG4 and PEG8

The seven-unit PEG chain in Bromo-PEG7-CH2COOtBu occupies a critical middle ground in the conformational space explored for PROTAC linkers. This is a distinct advantage over shorter PEG4 and longer PEG8 alternatives, as linker length is a primary determinant of degradation efficiency. A recent study on GSPT1-degrading PROTACs demonstrated that degradation activity was entirely dependent on the length of the flexible PEG chain linker, with some lengths showing no degradation at all [1]. Furthermore, structure-activity relationships across multiple PROTAC programs suggest that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, a kinetic advantage that translates to lower cellular EC50 values [2]. This positions PEG7 as a key tool for researchers needing a specific, defined reach beyond the 'near-rigid' PEG4, but without the additional conformational entropy and potential for intramolecular collapse associated with longer PEG8 chains [2].

PROTAC Design Linker Length Optimization Targeted Protein Degradation

t-Butyl Ester Group Provides Orthogonal Protection and Controlled Deprotection vs. Free Acids or Amines

The t-butyl ester group in Bromo-PEG7-CH2COOtBu is a strategic choice over an unprotected carboxylic acid or alternative protecting groups like Boc-amines. A free carboxylic acid would be incompatible with standard amide coupling conditions, leading to polymerization and low yields. The t-butyl ester remains stable under these conditions, preventing self-coupling or polymerization [1]. It can then be selectively removed under mild acidic conditions to reveal the free carboxylic acid for a subsequent bioconjugation step . This orthogonal stability is not shared by analogs like Bromo-PEG7-Boc, which contains a Boc-protected amine . The Boc group is deprotected under the same acidic conditions, but yields an amine, not a carboxylic acid, offering a completely different and incompatible conjugation handle for the next step in the synthetic sequence.

PROTAC Synthesis Protecting Group Strategy Bioconjugation

Bromide Leaving Group Enables Efficient Nucleophilic Substitution vs. Less Reactive Analogs

The terminal bromide on Bromo-PEG7-CH2COOtBu is a highly effective leaving group for SN2 reactions, enabling efficient conjugation to a wide range of nucleophiles such as thiols, amines, and phenols . This reactivity is a key differentiator from linkers with less reactive leaving groups (e.g., tosylate, mesylate) or those requiring more complex or toxic catalysis (e.g., click chemistry). While alternative linkers like BrCH2CONH-PEG7-COOtBu feature a bromoacetamide group, which is a thiol-specific covalent ligand, the simple alkyl bromide in Bromo-PEG7-CH2COOtBu offers broader reactivity for conjugation to diverse nucleophilic handles . This makes it a more versatile starting point for PROTAC synthesis where the target ligand's functional group is not necessarily a cysteine thiol.

PROTAC Linker Conjugation Nucleophilic Substitution PEGylation

High-Value Application Scenarios for Bromo-PEG7-CH2COOtBu in Targeted Protein Degradation


Optimizing PROTAC Linker Length in SAR Campaigns

In a structure-activity relationship (SAR) study for a new PROTAC target, a team screens a panel of linkers with varying PEG lengths (e.g., PEG4, PEG7, PEG8) to identify the optimal spatial geometry for efficient ternary complex formation. Bromo-PEG7-CH2COOtBu is selected as the PEG7 representative. Its defined 7-unit length offers a critical data point between the more constrained PEG4 and the more flexible PEG8, helping to pinpoint the 'sweet spot' for linker length that maximizes target degradation and minimizes off-target effects. As shown in recent studies, linker length is a primary determinant of degradation activity [1], making this compound essential for mapping the relationship between linker reach and biological function.

Multi-Step Synthesis of PROTACs with an Acid-Labile Target Ligand

A PROTAC design calls for a VHL E3 ligase ligand to be conjugated to a target protein warhead that is sensitive to strong bases or nucleophiles. The synthetic route is designed to first conjugate the E3 ligand to the linker via the bromide, under mild basic conditions. The t-butyl ester remains stable during this step, preventing unwanted side reactions at the carboxylic acid [2]. In a subsequent, final step, the t-butyl group is cleaved under mild acidic conditions to reveal the free carboxylic acid for conjugation to the target warhead. This orthogonal protecting group strategy is essential for preserving the integrity of the acid-labile warhead and is a core feature provided by this specific linker.

Generating a Diverse PROTAC Library for High-Throughput Screening

A discovery chemistry group is building a library of PROTACs with a common E3 ligase ligand but varied linker chemistry. Bromo-PEG7-CH2COOtBu is a key building block in this library. The PEG7 chain confers improved aqueous solubility to the final PROTAC molecules, which is critical for reliable activity in cell-based high-throughput screening assays [3]. The terminal bromide allows for rapid, parallel conjugation to a diverse set of target-protein ligands bearing common nucleophilic groups (e.g., phenols, anilines, aliphatic amines), enabling the efficient generation of dozens of PROTAC candidates for screening.

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